molecular formula C14H18N4 B2908464 N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine CAS No. 478836-24-7

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine

Cat. No.: B2908464
CAS No.: 478836-24-7
M. Wt: 242.326
InChI Key: JHKAKBRKPHFNAU-UHFFFAOYSA-N
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Description

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine: is a complex organic compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol This compound is notable for its unique bicyclic structure, which includes both an indazole and an azabicyclo[222]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the preparation of related compounds has been documented in patents and scientific literature, which often describe the use of specific reagents and catalysts to achieve the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and azabicyclo[2.2.2]octane analogs. Examples include:

Uniqueness

What sets N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine apart is its specific combination of the indazole and azabicyclo[2.2.2]octane structures, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-2-13-11(8-15-17-13)7-12(1)16-14-9-18-5-3-10(14)4-6-18/h1-2,7-8,10,14,16H,3-6,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKAKBRKPHFNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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